Cas no 1246304-67-5 (17:0-20:4 PI(3)P)

17:0-20:4 PI(3)P is a synthetic phosphatidylinositol 3-phosphate (PI3P) lipid featuring well-defined acyl chains—17:0 (heptadecanoic acid) at the sn-1 position and 20:4 (arachidonic acid) at the sn-2 position. This structured lipid serves as a critical tool for studying PI3P-mediated signaling pathways, membrane trafficking, and autophagy. The saturated sn-1 chain enhances stability, while the polyunsaturated sn-2 chain mimics natural membrane fluidity. Its high purity and defined structure ensure reproducibility in biochemical assays, lipid-protein interaction studies, and liposome formulations. Ideal for researchers investigating phosphoinositide biology, this lipid provides precise molecular control for mechanistic studies in cell signaling and membrane dynamics.
17:0-20:4 PI(3)P structure
17:0-20:4 PI(3)P structure
Product name:17:0-20:4 PI(3)P
CAS No:1246304-67-5
MF:C46H85NO16P2
MW:970.111737966537
CID:4763498

17:0-20:4 PI(3)P Chemical and Physical Properties

Names and Identifiers

    • D-myo-Inositol, 3-(dihydrogen phosphate) 1-[(2R)-2-[[(5Z,8Z,11Z,14Z)-1-oxo-5,8,11,14-eicosatetraen-1-yl]oxy]-3-[(1-oxoheptadecyl)oxy]propyl hydrogen phosphate], ammonium salt (1:2)
    • 17:0-20:4 PI(3)P
    • Inchi: 1S/C46H82O16P2.H3N/c1-3-5-7-9-11-13-15-17-19-20-21-23-25-27-29-31-33-35-40(48)60-38(36-58-39(47)34-32-30-28-26-24-22-18-16-14-12-10-8-6-4-2)37-59-64(56,57)62-46-43(51)41(49)42(50)45(44(46)52)61-63(53,54)55;/h11,13,17,19,21,23,27,29,38,41-46,49-52H,3-10,12,14-16,18,20,22,24-26,28,30-37H2,1-2H3,(H,56,57)(H2,53,54,55);1H3/b13-11-,19-17-,23-21-,29-27-;/t38-,41+,42+,43-,44-,45-,46+;/m1./s1
    • InChI Key: QYQIQFCNOVSDMQ-DCRQRFPBSA-N
    • SMILES: O([C@H]1[C@@H]([C@@H](O)[C@H](O)[C@@H](OP(O)(O)=O)[C@H]1O)O)P(O)(=O)OC[C@H](OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)COC(=O)CCCCCCCCCCCCCCCC.N

17:0-20:4 PI(3)P Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • Storage Condition:−20°C

17:0-20:4 PI(3)P Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
LM1900-1EA
17:0-20:4pi (3) P
1246304-67-5
1ea
¥3505.98 2023-11-02

Additional information on 17:0-20:4 PI(3)P

Introduction to Compound with CAS No. 1246304-67-5 and Product Name: 17:0-20:4 PI(3)P

The compound with the CAS number 1246304-67-5 and the product name 17:0-20:4 PI(3)P represents a significant advancement in the field of lipid chemistry and its applications in biomedical research. This compound, specifically a phosphatidylinositol 3-phosphate (PI(3)P) analog, has garnered considerable attention due to its unique structural properties and potential therapeutic implications. PI(3)P is a crucial signaling lipid that plays a pivotal role in various cellular processes, including cell growth, survival, and metabolism. The modification of the fatty acid chain lengths in this compound, particularly the use of a 17:0 (heptadecanoic acid) and 20:4 (eicosapentaenoic acid) backbone, introduces novel biochemical interactions that are being explored for their efficacy in modulating cellular pathways.

Recent studies have highlighted the importance of PI(3)P in regulating immune responses and inflammatory processes. The compound 17:0-20:4 PI(3)P has been investigated for its potential to modulate these pathways, offering insights into the development of novel therapeutic strategies for chronic inflammatory diseases. The unique composition of this lipid analog allows it to interact with specific enzymes and receptors involved in PI(3)K/Akt signaling, which is a central axis in many cellular processes. By targeting this pathway, researchers aim to develop treatments that can effectively address conditions such as cancer, neurodegenerative disorders, and metabolic diseases.

One of the most compelling aspects of 17:0-20:4 PI(3)P is its ability to enhance cellular uptake and retention compared to other PI(3)P analogs. This property is attributed to the longer fatty acid chains, which improve membrane integration and stability. Such characteristics make it an attractive candidate for drug delivery systems, where efficient delivery to target cells is paramount. In preclinical studies, 17:0-20:4 PI(3)P has demonstrated promising results in enhancing the efficacy of therapeutic agents by improving their bioavailability and targeting specificity.

The synthesis of 17:0-20:4 PI(3)P involves sophisticated chemical methodologies that require precise control over reaction conditions and stereochemistry. Advanced techniques such as enzymatic synthesis and chiral resolution have been employed to ensure high purity and enantiomeric excess. These synthetic approaches not only highlight the technical prowess of modern lipid chemistry but also underscore the compound's potential for industrial-scale production. The ability to produce this compound efficiently is crucial for its translation from bench research to clinical applications.

From a biological perspective, 17:0-20:4 PI(3)P exhibits unique interactions with downstream effectors of PI(3)K signaling, such as pleckstrin homology (PH) domain-containing proteins. These interactions are critical for mediating various cellular responses, including actin cytoskeletal rearrangement and vesicular trafficking. The extended fatty acid chains in this compound provide additional binding sites that can modulate these interactions, leading to novel pharmacological effects. For instance, studies have shown that 17:0-20:4 PI(3)P can enhance the recruitment of PH domain-containing proteins to membranes, thereby amplifying signaling cascades involved in cell migration and adhesion.

The therapeutic potential of 17:0-20:4 PI(3)P is further supported by its ability to cross the blood-brain barrier under certain conditions. This property makes it particularly relevant for treating neurodegenerative diseases where targeted delivery to brain tissues is essential. Preclinical models have demonstrated that intravenous administration of this compound can reach brain regions with high efficacy, suggesting its utility in developing treatments for conditions such as Alzheimer's disease and Parkinson's disease.

In conclusion, the compound with CAS number 1246304-67-5 and product name 17:0-20:4 PI(3)P represents a significant advancement in lipid-based therapeutics. Its unique structural properties and biological activities make it a promising candidate for treating a wide range of diseases associated with dysregulated cellular signaling. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in both academic research and clinical medicine.

Recommend Articles

Recommended suppliers
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
pengshengyue
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
pengshengyue
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
Hubei Changfu Chemical Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hubei Changfu Chemical Co., Ltd.
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm